molecular formula C31H57N5O9 B1665427 Acetylpepstatin CAS No. 28575-34-0

Acetylpepstatin

Cat. No. B1665427
CAS RN: 28575-34-0
M. Wt: 643.8 g/mol
InChI Key: WKYBEGDEGRCZNF-LBTYKNIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylpepstatin is an aspartyl protease inhibitor that acts as an effective inhibitor of HIV-1 proteinase (Ki = 20 nM at pH 4.7) and HIV-2 proteinase (Ki = 5 nM at pH 4.7) .


Molecular Structure Analysis

The molecular structure of Acetylpepstatin has been determined by x-ray diffraction analysis . The empirical formula of Acetylpepstatin is C31H57N5O9 .

Scientific Research Applications

Fluorescence and Phosphorescence in Protease Research

Acetylpepstatin's interaction with HIV-1 protease was studied using fluorescence and phosphorescence, revealing insights into the conformational dynamics of proteins. These studies indicated that acetylpepstatin binding results in constrained protein conformational dynamics, which can be crucial for understanding the function and inhibition of proteases (Fidy et al., 2001).

Enzyme Inhibition and Drug Discovery

Acetylpepstatin has been explored in the context of enzyme inhibition, particularly its interaction with aspartyl proteases. This research has contributed to understanding the molecular mechanisms of aspartyl protease inhibitors and their potential as therapeutic agents in various diseases (Corvol et al., 1990).

properties

IUPAC Name

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBEGDEGRCZNF-LBTYKNIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182781
Record name Ac-Val-Val-Sta-Ala-Sta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylpepstatin

CAS RN

28575-34-0
Record name Ac-Val-Val-Sta-Ala-Sta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
DH Rich, MS Bernatowicz, NS Agarwal, M Kawai… - Biochemistry, 1985 - ACS Publications
Revised Manuscript Received July 23, 1984 abstract: The synthesis of 10 analogues of pepstatin modified so that statine is replaced by 4-amino-3-hydroxy-3, 6-dimethylheptanoic acid (…
Number of citations: 122 pubs.acs.org
H Kobayashi, I Kusakabe, K Murakami - Analytical Biochemistry, 1982 - Elsevier
… Two affinity columns including N-acetylpepstatin (Streptomyces pepsin inhibitor) or N… with a yield of more than 90% by N-acetylpepstatin affinity gel. One milliliter of this gel made it …
Number of citations: 25 www.sciencedirect.com
H Nakatani, K Hiromi, K Kitagishi - Archives of biochemistry and biophysics, 1988 - Elsevier
… For pepsin-acetylpepstatin the binding reaction was measured with an … study on pepsin and its complex with acetylpepstatin … on the binding process between pepsin and acetylpepstatin …
Number of citations: 3 www.sciencedirect.com
K Murakami, S Hirose… - … Engineering: Volume 6, 2013 - books.google.com
… To conquer this difficulty two affinity columns, including N-acetylpepstatin (streptomyces … a yield of more than 90% by use of N-acetylpepstatin affinity gel. One ml of this gel made it …
Number of citations: 0 books.google.com
MK Holloway, JM Wai, TA Halgren… - Journal of medicinal …, 1995 - ACS Publications
… acetylpepstatin-inhibited,12 and L-689,502-inhibited13 HIV-1 protease X-ray coordinates were employed in this study. For acetylpepstatin… water (305 in acetylpepstatin and 407 in L-…
Number of citations: 307 pubs.acs.org
GM Verkhivker - Pac Symp Biocomput, 1996 - psb.stanford.edu
… model to study binding thermodynamics of the acetylpepstatin (Fitzgerald et al., 1990 ; … affinity to HIV-1 protease for the acetylpepstatin, U75875 and SKF107457 inhibitors. We examine …
Number of citations: 5 psb.stanford.edu
S Muzammil, P Ross, E Freire - Biochemistry, 2003 - ACS Publications
… cell containing the protein prebound to a weak inhibitor (acetylpepstatin) as described earlier ( 6). The concentration of acetylpepstatin in the titration cell was in the range of 6−200 μM. …
Number of citations: 193 pubs.acs.org
IT Kusumoto, T Nakabayashi, H Kida… - Phytotherapy …, 1995 - Wiley Online Library
… The extract with most potent inhibitory activity which proved to be stronger than the known inhibitor, acetylpepstatin, was submitted to a fractionation with the purpose of isolating and …
Number of citations: 245 onlinelibrary.wiley.com
A Velazquez-Campoy, S Vega, E Freire - Biochemistry, 2002 - ACS Publications
… cell containing the protein prebound to a weak inhibitor (acetylpepstatin) as described before ( 14). The concentration of acetylpepstatin in the titration cell was 200 μM. Protein and …
Number of citations: 120 pubs.acs.org
J Dumond, N Boggetto, HJ Schramm… - Biochemical …, 2003 - Elsevier
… PR was diluted into assay buffer (100 mM sodium acetate, 1 mM EDTA, 0.1 M NaCl, pH 4.7) and incubated at 25 with or without the inhibitor, acetylpepstatin (100 nM) or Pam-Tyr-Glu-…
Number of citations: 29 www.sciencedirect.com

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